![molecular formula C31H45F3N8O7S B12093210 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

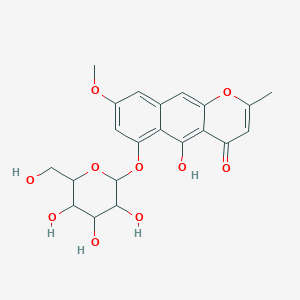

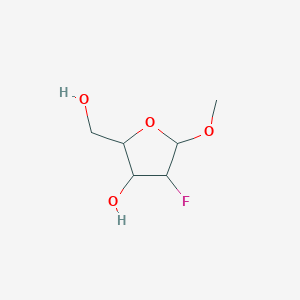

- The compound’s full name is “2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide.”

- It is a complex molecule with a molecular formula of C₃₁H₄₃F₃N₆O₈S and a molecular weight of 716.77 g/mol.

- The compound contains several functional groups, including a biotinylaminohexanoyl group, an ethoxyethoxyethoxy group, a trifluoromethyl-diazirinyl group, and a benzoic acid hydrazide moiety.

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for the compound are not readily available in the literature. it is likely that the synthesis involves multiple steps to introduce the various functional groups.

- Industrial production methods may involve large-scale synthesis, purification, and isolation. Researchers and manufacturers would optimize these processes for efficiency and yield.

Chemical Reactions Analysis

- The compound may undergo various chemical reactions due to its diverse functional groups.

- Potential reactions include oxidation, reduction, substitution, and condensation reactions.

- Common reagents and conditions would depend on the specific functional group being targeted.

- Major products formed during these reactions would vary based on the reaction type and starting materials.

Scientific Research Applications

- This compound has significant applications across different fields:

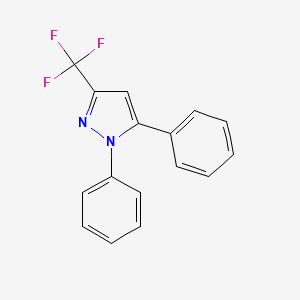

Chemistry: Used as a probe or labeling reagent due to the diazirinyl group’s photoaffinity properties.

Biology: Employed in studies involving protein-protein interactions, ligand-receptor binding, and cellular localization.

Medicine: Investigated for drug delivery systems, targeted therapies, and imaging agents.

Industry: Applied in diagnostics, biotechnology, and bioconjugation.

Mechanism of Action

- The compound’s mechanism of action likely involves its photoaffinity properties.

- Upon exposure to UV light, the diazirinyl group forms a highly reactive carbene intermediate.

- This intermediate can covalently cross-link with nearby biomolecules, allowing researchers to identify binding partners or study protein function.

Comparison with Similar Compounds

- Unfortunately, I couldn’t find direct comparisons with other compounds with the same exact structure.

- related compounds with photoaffinity properties include diazirine-based probes and biotinylated reagents.

Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights

Properties

Molecular Formula |

C31H45F3N8O7S |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-(hydrazinecarbonyl)-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |

InChI |

InChI=1S/C31H45F3N8O7S/c32-31(33,34)30(41-42-30)20-9-10-21(28(45)40-35)23(18-20)49-17-16-48-15-14-47-13-12-37-26(44)7-2-1-5-11-36-25(43)8-4-3-6-24-27-22(19-50-24)38-29(46)39-27/h9-10,18,22,24,27H,1-8,11-17,19,35H2,(H,36,43)(H,37,44)(H,40,45)(H2,38,39,46) |

InChI Key |

PHHFDLQRWIWLNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NN)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)

![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)

![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)